3,5-Dimethylhex-4-en-2-ol

Description

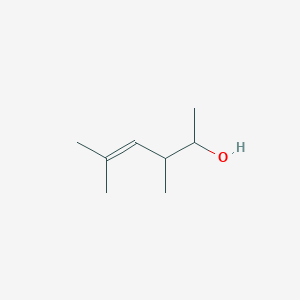

3,5-Dimethylhex-4-en-2-ol (CAS 1823669-23-3) is an aliphatic unsaturated alcohol with the molecular formula C₈H₁₆O and a molecular weight of 128.21 g/mol . Its structure features a hydroxyl group at the C2 position, methyl groups at C3 and C5, and a double bond between C4 and C5. Limited data are available on its physical properties (e.g., boiling point, solubility) and hazard profile, as these details are unspecified in the provided sources .

Properties

Molecular Formula |

C8H16O |

|---|---|

Molecular Weight |

128.21 g/mol |

IUPAC Name |

3,5-dimethylhex-4-en-2-ol |

InChI |

InChI=1S/C8H16O/c1-6(2)5-7(3)8(4)9/h5,7-9H,1-4H3 |

InChI Key |

OTNWQZPIOJZPKX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=C(C)C)C(C)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The synthesis of this compound typically involves:

- Formation of the hexene carbon skeleton with methyl substituents at the 3 and 5 positions.

- Introduction of the double bond at the 4-5 position.

- Installation of the secondary hydroxyl group at carbon 2 with control over stereochemistry.

Common synthetic approaches include:

- Alkylation of appropriate precursors.

- Meyer-Schuster rearrangement.

- Claisen rearrangement.

- Reduction of ketones or aldehydes.

- Use of organolithium reagents and Lewis acid catalysis.

Meyer-Schuster Rearrangement Route

A notable method involves the Meyer-Schuster rearrangement of 3,3-dimethylhex-5-en-2-one in the presence of lithiated ethoxyacetylene, followed by Lewis acid treatment and reduction to yield racemic this compound or related analogs.

Procedure Summary:

- Preparation of lithiated ethoxyacetylene by reaction of ethoxyacetylene with n-butyllithium at -78 °C.

- Addition of 3,3-dimethylhex-5-en-2-one to the lithiated species at low temperature.

- Warming to room temperature and stirring for several hours.

- Quenching with saturated ammonium chloride.

- Extraction and drying of organic layer.

- Removal of solvent under reduced pressure to obtain crude intermediate.

- Subsequent Lewis acid catalysis and reduction steps to form the target alcohol.

- Solvent: Tetrahydrofuran (THF).

- Temperature: -78 °C to room temperature.

- Reagents: n-Butyllithium, ethoxyacetylene, Lewis acid catalyst.

- Workup: Aqueous quench, organic extraction, drying.

Claisen Rearrangement and Esterification

Following the Meyer-Schuster rearrangement, Claisen rearrangement can be applied to intermediates to rearrange vinyl ethers, introducing further complexity and stereochemical control.

Subsequently, esterification with chiral acids in the presence of coupling agents and bases allows for the formation of diastereomeric esters, which can be separated and hydrolyzed to yield enantiopure alcohols.

Reduction and Purification

Reduction steps typically employ hydride reagents or catalytic hydrogenation to convert ketones or aldehydes to the secondary alcohol. Purification is often achieved by silica gel column chromatography using petroleum ether and ethyl acetate mixtures.

Data Table: Summary of Synthetic Routes

Additional Notes on Preparation

- The Meyer-Schuster rearrangement is a key step enabling the formation of the conjugated enone system necessary for further transformations.

- Use of organolithium reagents requires stringent anhydrous and inert atmosphere conditions.

- Chiral resolution through esterification and diastereomer separation is critical for obtaining enantiomerically pure this compound derivatives.

- Purification by silica gel chromatography is standard, with solvent systems tailored to polarity.

- Alternative synthetic routes may involve direct alkylation and hydroxylation but are less documented in the literature.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylhex-4-en-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Thionyl chloride (SOCl2) in an inert solvent like dichloromethane (CH2Cl2).

Major Products Formed

Oxidation: 3,5-Dimethylhex-4-en-2-one.

Reduction: 3,5-Dimethylhexane.

Substitution: 3,5-Dimethylhex-4-en-2-chloride.

Scientific Research Applications

3,5-Dimethylhex-4-en-2-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dimethylhex-4-en-2-ol depends on the specific reaction or applicationThe double bond in the carbon chain allows for addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomer: 2,5-Dimethylhex-4-en-3-ol

The closest structural analog is 2,5-Dimethylhex-4-en-3-ol (CAS 60703-31-3), a positional isomer with the same molecular formula (C₈H₁₆O ) and weight (128.21 g/mol ) . Key differences include:

- Hydroxyl Position : In 3,5-Dimethylhex-4-en-2-ol, the hydroxyl group is at C2 (secondary alcohol), whereas in 2,5-Dimethylhex-4-en-3-ol, it is at C3 (tertiary alcohol).

- Methyl Substitution : Methyl groups in the former are at C3 and C5, while the latter has methyl groups at C2 and C5.

Table 1: Structural and Functional Comparison

| Property | This compound | 2,5-Dimethylhex-4-en-3-ol |

|---|---|---|

| Molecular Formula | C₈H₁₆O | C₈H₁₆O |

| Molecular Weight | 128.21 g/mol | 128.21 g/mol |

| Hydroxyl Position | C2 (secondary alcohol) | C3 (tertiary alcohol) |

| Double Bond Position | C4-C5 | C4-C5 |

| Key Reactivity | Oxidizable to ketone | Resists oxidation |

Chemical Reactivity Differences

- Oxidation: The secondary alcohol in this compound can be oxidized to a ketone (e.g., 3,5-Dimethylhex-4-en-2-one), while the tertiary alcohol in its isomer cannot undergo typical oxidation .

- Acidity : The secondary alcohol may exhibit slightly higher acidity due to stronger hydrogen bonding compared to the tertiary analog, though experimental data are lacking.

Other Structural Analogs

No additional aliphatic analogs are explicitly detailed in the provided evidence. However, the following compounds are referenced but differ significantly in structure and function:

3,5-Bis(pyren-1-ylmethoxy)phenyl methanol (): Aromatic alcohol with bulky pyrene groups, leading to lower solubility in polar solvents and distinct UV/Vis spectral properties .

Heterocyclic Compounds (): Triazolones and benzoxazinones lack alcohol functionality and are unrelated to aliphatic reactivity .

Limitations in Available Data

- Hazard Information : GHS classifications and safety data for both compounds remain unspecified .

Biological Activity

3,5-Dimethylhex-4-en-2-ol, a compound with the molecular formula , is notable for its potential biological activities, particularly in antimicrobial and antifungal domains. This article delves into the biological properties, synthesis methods, and relevant case studies associated with this compound.

Basic Information:

| Property | Value |

|---|---|

| Molecular Formula | C8H16O |

| Molecular Weight | 128.21 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C8H16O/c1-6(2)5-7(3)8(4)9/h5,7-9H,1-4H3 |

| Canonical SMILES | CC(C=C(C)C)C(C)O |

Synthesis Methods

This compound can be synthesized through various methods:

-

Reduction of 3,5-dimethylhex-4-en-2-one :

- Using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Solvent: Tetrahydrofuran (THF) or diethyl ether under controlled temperature.

-

Catalytic Hydrogenation :

- Involves the hydrogenation of 3,5-dimethylhex-4-en-2-one using a metal catalyst (e.g., palladium on carbon).

- Solvent: Ethanol or methanol under hydrogen pressure.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies comparing various compounds, this compound showed effectiveness against a range of bacteria and fungi.

Case Study Example:

A study evaluated the minimum inhibitory concentration (MIC) of various alcohols against common pathogens. This compound was tested against Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating promising results comparable to standard antibiotics .

The biological activity of this compound is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes. The presence of a hydroxyl group enhances its interaction with microbial cell walls, leading to increased permeability and subsequent cell death.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Antimicrobial Activity | Unique Features |

|---|---|---|

| This compound | High | Hydroxyl group presence |

| 3,5-Dimethylhex-4-en-3-ol | Moderate | Lacks double bond |

| 2,5-Dimethylhex-4-en-3-ol | Low | Different structural arrangement |

Research Findings

Recent studies have expanded on the potential applications of this compound in pharmaceuticals:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.